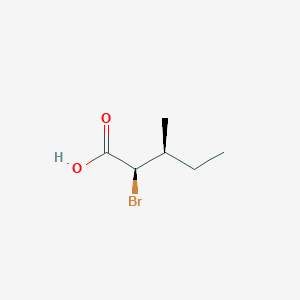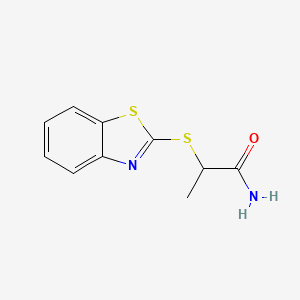![molecular formula C7H6INO2 B8645925 7-Iodobenzo[d][1,3]dioxol-4-amine](/img/structure/B8645925.png)
7-Iodobenzo[d][1,3]dioxol-4-amine
描述
7-Iodobenzo[d][1,3]dioxol-4-amine is a chemical compound with the molecular formula C7H6INO2 It is a derivative of benzodioxole, a structural motif found in various natural products and synthetic compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodobenzo[d][1,3]dioxol-4-amine typically involves the iodination of 1,3-benzodioxol-4-amine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom replaces a hydrogen atom on the benzodioxole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
7-Iodobenzo[d][1,3]dioxol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodioxole derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
7-Iodobenzo[d][1,3]dioxol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor agonists.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 7-Iodobenzo[d][1,3]dioxol-4-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor agonist. The compound interacts with molecular targets such as enzymes or receptors, modulating their activity and affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
1,3-Benzodioxol-4-amine: The parent compound without the iodine substitution.
7-Bromo-1,3-benzodioxol-4-amine: A similar compound with a bromine atom instead of iodine.
7-Chloro-1,3-benzodioxol-4-amine: A similar compound with a chlorine atom instead of iodine.
Uniqueness
7-Iodobenzo[d][1,3]dioxol-4-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. The iodine atom can participate in specific reactions that other halogens may not, making this compound valuable for certain applications in synthesis and research.
属性
分子式 |
C7H6INO2 |
|---|---|
分子量 |
263.03 g/mol |
IUPAC 名称 |
7-iodo-1,3-benzodioxol-4-amine |
InChI |
InChI=1S/C7H6INO2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-2H,3,9H2 |
InChI 键 |
GOXWBIBGOQKSBJ-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(C=CC(=C2O1)I)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzenesulfonic acid, 4-[(chlorocarbonyl)oxy]-](/img/structure/B8645876.png)


![3-{1-[3-(2-morpholin-4-yl-2-oxoethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1H-indazole](/img/structure/B8645902.png)





